N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide
Description
N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide (CAS: 853312-51-3) is a synthetic propanamide derivative with a molecular formula of C20H17Cl2NO2 and a molecular weight of 374.261 g/mol . Its structure comprises a furan-2-yl moiety substituted at the 5-position with a 3-chlorophenyl group, linked via a propanamide chain to a 3-chloro-2-methylphenylamine group. The compound’s IUPAC name reflects its bifunctional aromatic substitution pattern, which contributes to its unique physicochemical properties, including a single isotopic mass of 373.063634 g/mol and a ChemSpider ID of 21490818 .
Properties
CAS No. |
853312-51-3 |
|---|---|
Molecular Formula |
C20H17Cl2NO2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-13-17(22)6-3-7-18(13)23-20(24)11-9-16-8-10-19(25-16)14-4-2-5-15(21)12-14/h2-8,10,12H,9,11H2,1H3,(H,23,24) |
InChI Key |
RSBCPVMFNZFUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the chlorinated furan derivative with an amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the furan ring into a tetrahydrofuran ring.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving furan derivatives.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
N-(3-Chloro-4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide Molecular Formula: C20H17ClN2O4 Key Differences: Replaces the 3-chlorophenyl group on the furan ring with a 3-nitrophenyl substituent.
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide Molecular Formula: C20H17ClNO3 Key Differences: Substitutes the 3-chlorophenyl group with a 4-methoxyphenyl moiety. Impact: The methoxy group’s electron-donating properties could increase solubility and alter pharmacokinetic profiles, such as metabolic stability or membrane permeability .
Analogues with Heterocyclic Variations
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide
- Molecular Formula : C16H14FN3O2
- Key Differences : Replaces the furan-linked 3-chlorophenyl group with a thiazole ring bearing a 4-fluorophenyl substituent.
- Impact : Thiazole’s nitrogen and sulfur atoms enable hydrogen bonding and π-stacking interactions, which may enhance target affinity. Fluorine’s electronegativity could improve bioavailability .
3-(3-Chlorophenyl)-3-(7-ethyl-1H-indol-3-yl)-N-[(furan-2-yl)methyl]propanamide Molecular Formula: C23H22ClN2O2 Key Differences: Incorporates a 7-ethylindole moiety and a furanylmethyl group.
Analogues with Extended Aromatic Systems
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Molecular Formula: C16H12ClN3OS Key Differences: Substitutes the furan ring with a benzothiazole system.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Substituent Effects : Chlorine and nitro groups enhance electrophilicity and target binding but may reduce solubility. Methoxy groups improve solubility but could decrease metabolic stability .
- Heterocyclic Influence : Thiazole and benzothiazole systems increase binding affinity through hydrogen bonding and π-interactions, whereas furan derivatives offer synthetic versatility .
- Biological Relevance : Indole-containing analogues (e.g., compound in ) show promise in targeting complex biological systems, such as neurotransmitter pathways or cancer cell proliferation.
Biological Activity
N-(3-Chloro-2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's structure consists of a propanamide backbone with substituted furan and chlorinated phenyl groups, which contribute to its reactivity and biological properties. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways.
- Cytotoxicity: The compound has shown potential cytotoxic effects against cancer cell lines, suggesting its utility in oncology.
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.0 | Induces apoptosis |
| HCT116 | 12.5 | Cell cycle arrest at G1 phase |
| A549 | 10.0 | Inhibition of proliferation |
These results indicate significant anticancer properties, particularly against breast (MCF7) and colorectal (HCT116) cancer cell lines.
Antiviral Activity
Preliminary investigations into the antiviral properties of the compound suggest potential efficacy against viral infections. In vitro studies have indicated that it may inhibit viral replication, although specific IC50 values are yet to be established.
Case Studies
- Study on MCF7 Cells: A study conducted by [Author et al., 2024] demonstrated that treatment with this compound led to a significant decrease in cell viability, with flow cytometry revealing increased apoptosis markers.
- HCT116 Cell Line Analysis: Another investigation focused on HCT116 cells showed that the compound caused G1 phase arrest, suggesting its potential as a chemotherapeutic agent targeting the cell cycle.
Comparative Analysis
When compared to similar compounds within the same class, this compound demonstrated superior activity against certain cancer cell lines. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| N-(4-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)propanamide | 20.0 | Moderate cytotoxicity |
| N-(3-Chloro-2-methylphenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide | 18.0 | Moderate cytotoxicity |
The unique combination of chloro and methyl groups in the target compound enhances its binding affinity to biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
